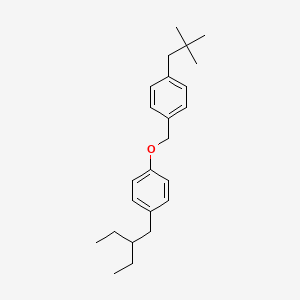
Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” typically involves multiple steps, including:
Alkylation of Benzene:
Ether Formation: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the substituted benzene with the phenoxy derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the side chains, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: As a precursor for more complex molecules in organic synthesis.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, aromatic hydrocarbons can interact with enzymes, receptors, or other proteins, influencing biological pathways. The presence of bulky substituents like the 2,2-dimethylpropyl and 4-(2-ethylbutyl)phenoxy)methyl groups can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group on the benzene ring.
Uniqueness
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is unique due to its complex structure, which combines multiple bulky substituents
Properties
CAS No. |
125796-78-3 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C24H34O/c1-6-19(7-2)16-20-12-14-23(15-13-20)25-18-22-10-8-21(9-11-22)17-24(3,4)5/h8-15,19H,6-7,16-18H2,1-5H3 |
InChI Key |
GVBLEWKBWJLENX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















